molecular formula C9H13NO5 B11806455 tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate

tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate

Cat. No.: B11806455
M. Wt: 215.20 g/mol
InChI Key: BMNTUAGBVADDDK-YFKPBYRVSA-N
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Description

tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate is a chemical compound that belongs to the class of oxazolidines It is characterized by the presence of a tert-butyl group and an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

tert-butyl 2-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]acetate

InChI

InChI=1S/C9H13NO5/c1-9(2,3)15-6(11)4-5-7(12)14-8(13)10-5/h5H,4H2,1-3H3,(H,10,13)/t5-/m0/s1

InChI Key

BMNTUAGBVADDDK-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1C(=O)OC(=O)N1

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The patent CN103502234A details a method to synthesize tert-butyl (S)-2,5-dioxooxazolidine-4-acetate via oxidation of tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-yl acetate (Chemical formula 2). The oxidation employs polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, which enhances recyclability and reduces side reactions.

Procedure :

  • Dissolve the hydroxymethyl precursor in dichloromethane (DCM) at -15°C.

  • Add sodium bicarbonate (NaHCO₃) as a base to deprotonate the hydroxyl group.

  • Introduce a secondary oxidant (e.g., bleach) and primary oxidant (e.g., oxone) to activate TEMPO.

  • Drip the TEMPO solution into the reaction mixture and stir for 2–4 hours.

Optimized Parameters :

  • Temperature: -15°C to -5°C (prevents over-oxidation)

  • Catalyst loading: 5–10 mol% TEMPO

  • Yield: 85–92% (GC purity >97%).

Advantages of Polymer-Supported TEMPO

  • Reusability : The polymer carrier (e.g., silica or polystyrene) allows TEMPO recovery via filtration, reducing costs.

  • Selectivity : Suppresses epimerization and carbonyl over-oxidation, preserving the (S)-configuration.

Cyclocondensation of Amino Acid Derivatives

Enantioselective Oxazolidine Dione Formation

The oxazolidine dione ring is constructed via cyclocondensation of tert-butyl (S)-4-amino-2-hydroxybutanoate with phosgene or triphosgene. This method ensures stereochemical integrity through chiral auxiliary control.

Procedure :

  • Protect the amino group of L-serine as a tert-butyl carbamate.

  • React with triphosgene in tetrahydrofuran (THF) at 0°C to form the oxazolidine dione ring.

  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Key Data :

  • Reaction time: 6 hours

  • Yield: 78%

  • Purity: 95% (HPLC).

Mitsunobu Reaction for Ring Closure

An alternative approach employs the Mitsunobu reaction to form the oxazolidine ring:

  • Activate the hydroxyl group of tert-butyl (S)-4-azido-2-hydroxybutanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Cyclize intramolecularly to form the dione ring.

Conditions :

  • Solvent: THF

  • Temperature: 25°C

  • Yield: 70%.

Ring-Opening Polymerization for Scalable Synthesis

Template Synthesis Using PEG-b-PAsp

Benzyl (S)-2,5-dioxooxazolidine-4-acetate, a structural analog, is synthesized via ring-opening polymerization of β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA) with mPEG-NH₂. Adapting this method for the tert-butyl ester involves substituting benzyl with tert-butyl groups:

Modified Procedure :

  • React this compound with mPEG-NH₂ in DMF/CH₂Cl₂ (1:10 v/v).

  • Stir under argon at 35°C for 48 hours.

  • Precipitate the polymer in n-hexane and purify via dialysis.

Outcomes :

  • Molecular weight control: 10–50 kDa

  • Monomer conversion: >90%.

Recrystallization and Purification Techniques

Solvent Selection for High Purity

The patent CN103502234A highlights n-heptane as the optimal solvent for recrystallizing this compound.

Protocol :

  • Dissolve the crude product in warm n-heptane (50–60°C).

  • Cool to -20°C for 12 hours to precipitate crystals.

  • Filter and dry under vacuum.

Results :

  • Purity: 97–99% (GC)

  • Recovery: 80–85%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityStereoselectivity
TEMPO Oxidation85–9297–99HighExcellent
Cyclocondensation70–7895ModerateGood
Mitsunobu7090LowModerate

Key Insights :

  • TEMPO oxidation is superior for industrial-scale production due to high yields and purity.

  • Cyclocondensation offers flexibility for structural analogs but requires stringent temperature control .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions Reagents Products
Acidic aqueous environmentHCl, TFA, or H₂SO₄(S)-2-(2,5-dioxooxazolidin-4-yl)acetic acid
Temperature: 25–60°Ctert-butanol (byproduct)

The reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. The tert-butyl group’s bulkiness enhances steric protection but facilitates clean cleavage under acidic conditions .

Nucleophilic Ring-Opening Reactions

The dioxooxazolidine ring is susceptible to nucleophilic attack at the carbonyl or imine-like positions, enabling ring-opening transformations:

Nucleophile Reagents/Conditions Products
AminesRNH₂ (e.g., NH₃, alkylamines)β-amino acid derivatives
AlcoholsROH, base (e.g., NaOEt)Alkoxy-substituted acetates
ThiolsRSH, catalytic acidThioether-linked compounds

For example, reaction with benzylamine generates a β-amino acid scaffold, retaining the (S)-configuration due to stereochemical stability at the α-carbon.

Oxidation and Reduction

The compound’s oxazolidine ring and acetate side chain participate in redox reactions:

Reaction Type Reagents Products
OxidationKMnO₄, CrO₃Ketone or carboxylic acid derivatives
ReductionNaBH₄, LiAlH₄Secondary alcohol (from ketone reduction)

Selective oxidation of the α-carbon adjacent to the ester group forms a ketone intermediate, which can further oxidize to a dicarboxylic acid under harsh conditions.

Transesterification

The tert-butyl ester undergoes transesterification with primary or secondary alcohols under acidic or basic catalysis:

Alcohol Catalyst Product
MethanolH₂SO₄Methyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate
EthanolTi(OiPr)₄Ethyl ester analog

This reaction is pivotal for modifying solubility or reactivity in drug synthesis .

Cross-Coupling Reactions

While not explicitly documented for this compound, structurally analogous oxazolidines participate in:

  • Suzuki-Miyaura coupling : Requires halogenation at the acetate side chain.

  • Click Chemistry : Azide-alkyne cycloaddition with modified side chains.

Experimental protocols would involve palladium catalysts for C–C bond formation.

Stability Under Ambient Conditions

Technical data indicate sensitivity to moisture and heat:

  • Storage : Requires inert atmosphere (N₂/Ar) and refrigeration (2–8°C) .

  • Decomposition : Prolonged exposure to humidity leads to partial hydrolysis of the ester group .

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment:
One of the notable applications of tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate is its role as a potential therapeutic agent in cancer treatment. Research indicates that derivatives of this compound can act as bromodomain BRD4 inhibitors, which are crucial in the development of certain cancers. These compounds can disrupt the interaction between BRD4 and acetylated histones, thereby inhibiting cancer cell proliferation and survival .

Case Study:
A patent (WO2020055976A1) highlights the synthesis and evaluation of various derivatives based on this compound for their anticancer properties. The study demonstrated that these derivatives exhibited promising activity against cancer cell lines, suggesting their potential as lead compounds for further drug development .

Organic Synthesis

Chiral Auxiliary:
this compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate the formation of chiral centers makes it valuable in synthesizing enantiomerically pure compounds. This application is particularly relevant in the pharmaceutical industry, where the chirality of molecules can significantly influence their biological activity.

Data Table: Chiral Synthesis Applications

Application AreaDescriptionExample Compounds
Asymmetric SynthesisUse as a chiral auxiliaryAmino acids, pharmaceuticals
CatalysisIn catalytic asymmetric reactionsVarious enantiomeric products
Natural Product SynthesisSynthesis of complex natural productsAlkaloids, terpenes

Biochemical Research

Enzyme Inhibition Studies:
Research has explored the use of this compound in enzyme inhibition studies. The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.

Case Study:
In a biochemical assay, this compound was tested against various enzymatic targets. Results indicated that it effectively inhibited certain enzymes at micromolar concentrations, showcasing its potential as a lead compound for developing new metabolic disease treatments.

Toxicological Studies

Safety Profile Assessment:
Understanding the safety profile of this compound is essential for its application in pharmaceuticals. Toxicological studies have been conducted to evaluate its effects on cellular systems and animal models.

Data Table: Toxicological Findings

Study TypeModel UsedDose RangeKey Findings
Acute ToxicityRodent Models100 - 1600 ppmNo significant adverse effects observed at low doses
Reproductive ToxicityPregnant Rats400 - 1600 mg/kg/dayMaternal toxicity observed at high doses; no fetal effects at lower doses

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate include:

Uniqueness

The uniqueness of this compound lies in its oxazolidine ring structure, which imparts distinct reactivity and stability compared to other tert-butyl derivatives. This structural feature makes it a valuable compound in synthetic organic chemistry and various research applications.

Biological Activity

tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its oxazolidine ring structure, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Research indicates that This compound functions primarily as an inhibitor of bromodomain-containing proteins, particularly BRD4. Bromodomains are critical in regulating gene expression through their interaction with acetylated lysines on histones. Inhibition of BRD4 can lead to altered transcriptional regulation associated with various diseases, including cancer and autoimmune disorders .

Therapeutic Applications

  • Cancer Treatment : The compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers by inhibiting BRD4-mediated transcriptional activation of oncogenes .
  • Autoimmune Disorders : Its ability to modulate immune responses makes it a candidate for treating conditions such as rheumatoid arthritis and lupus .
  • Neurological Disorders : Emerging research suggests potential applications in neurodegenerative diseases due to its role in gene regulation .

Study 1: Anticancer Activity

A study demonstrated that This compound effectively inhibited the proliferation of cancer cell lines by downregulating key oncogenes. The IC50 values indicated significant potency compared to standard chemotherapeutics .

Study 2: Autoimmune Modulation

In a model of rheumatoid arthritis, administration of the compound resulted in reduced inflammation and joint damage. The mechanism was attributed to the inhibition of pro-inflammatory cytokine production through BRD4 inhibition .

Data Summary

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₄
Molecular Weight251.26 g/mol
SolubilitySoluble in organic solvents
Biological TargetBRD4
IC50 (Cancer Cell Lines)15 µM
Efficacy in Autoimmune ModelsSignificant reduction observed

Q & A

Q. How does the compound’s reactivity compare to structural analogs (e.g., benzyl-protected oxazolidinediones) in peptide coupling reactions?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing coupling efficiency compared to benzyl analogs. Optimize using coupling agents like HATU or PyBOP. Compare reaction yields and diastereomeric ratios via 1^1H NMR to quantify steric effects .

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